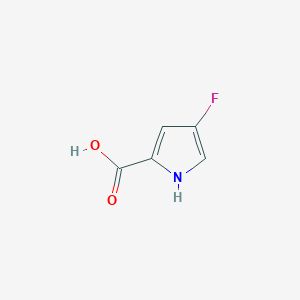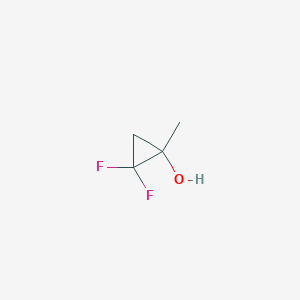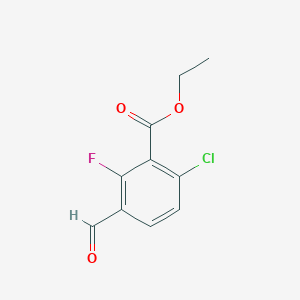
Ethyl 6-chloro-2-fluoro-3-formylbenzoate
Descripción general
Descripción
Ethyl 6-chloro-2-fluoro-3-formylbenzoate is a chemical compound with the molecular formula C10H8ClFO3 . It has an average mass of 230.620 Da and a monoisotopic mass of 230.014603 Da . This compound is also known by its synonyms ethyl 2-chloro-5-formyl-6-fluorobenzote and benzoic acid, 6-chloro-2-fluoro-3-formyl-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 6-chloro-2-fluoro-3-formylbenzoate consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.Physical And Chemical Properties Analysis
Ethyl 6-chloro-2-fluoro-3-formylbenzoate has a molecular weight of 230.62 . Additional physical and chemical properties such as boiling point, melting point, solubility, and more are not provided in the search results.Aplicaciones Científicas De Investigación
-
Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .
- Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Synthesis, Crystal Structure, and DFT Study of Ethyl 6-Chloro-3-fluoroimidazo [1,2-b]pyridazine-2-carboxylate
- Field : Pharmaceutical and Chemical Industries .
- Application : Imidazo [1,2-b]pyridazine derivatives have good biological activity and have been widely studied in drug molecules .
- Methods : A new compound, ethyl 6-chloro-3-fluoroimidazo [1,2-b]pyridazine-2-carboxylate, was synthesized. The title compound was characterized by spectroscopic techniques. Its single crystal was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .
- Results : The synthesis and characterization results of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate show that the compound has extensive research value and application potential in the pharmaceutical and chemical industries .
-
Methyl 2-chloro-6-fluoro-3-formylbenzoate
- Field : Chemical Research .
- Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is used in chemical research, but specific applications are not provided .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
-
Fluorinated Quinolines
- Field : Pharmaceutical and Chemical Industries .
- Application : Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
- Methods : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
- Results : A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
-
Methyl 2-chloro-6-fluoro-3-formylbenzoate
- Field : Chemical Research .
- Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is used in chemical research, but specific applications are not provided .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
-
Fluorinated Quinolines
- Field : Pharmaceutical and Chemical Industries .
- Application : Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
- Methods : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
- Results : A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
Propiedades
IUPAC Name |
ethyl 6-chloro-2-fluoro-3-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-2-15-10(14)8-7(11)4-3-6(5-13)9(8)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFJDVYEHDEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2-fluoro-3-formylbenzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


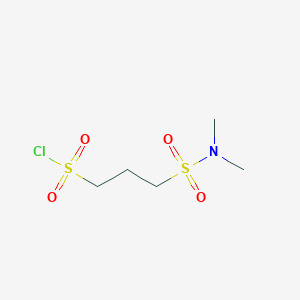


![7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1442015.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)
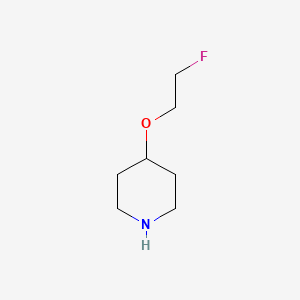
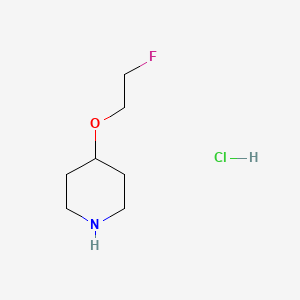
![Imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1442020.png)


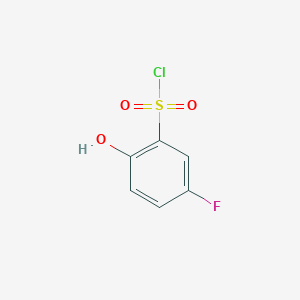
![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)
